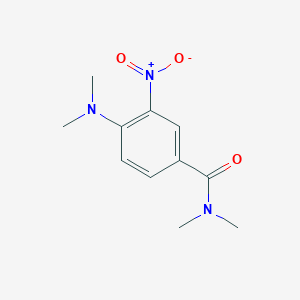

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide

CAS No.: 1160996-14-4

Cat. No.: VC4940885

Molecular Formula: C11H15N3O3

Molecular Weight: 237.259

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160996-14-4 |

|---|---|

| Molecular Formula | C11H15N3O3 |

| Molecular Weight | 237.259 |

| IUPAC Name | 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide |

| Standard InChI | InChI=1S/C11H15N3O3/c1-12(2)9-6-5-8(11(15)13(3)4)7-10(9)14(16)17/h5-7H,1-4H3 |

| Standard InChI Key | NBTMKDLBIDZGEU-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted with a nitro group at the 3-position and a dimethylamino group at the 4-position. The N,N-dimethylation of the amide nitrogen further enhances its steric and electronic profile. This arrangement creates a polar yet lipophilic molecule, facilitating interactions with biological membranes and synthetic matrices.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into its structure. The ¹H NMR spectrum of analogous compounds, such as 4-fluoro-N,N-dimethylbenzamide, reveals distinct aromatic proton resonances between δ 7.36–7.63 ppm and dimethylamino group signals near δ 2.93 ppm . For 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide, the nitro group’s electron-withdrawing effect likely deshields adjacent protons, shifting their resonances downfield. ¹³C NMR data for related benzamides show carbonyl carbons at δ 169–175 ppm and aromatic carbons between δ 115–135 ppm .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.259 g/mol |

| CAS Number | 1160996-14-4 |

| IUPAC Name | 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide |

| Solubility | Moderate in polar organic solvents (e.g., DMSO, DMF) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves nitration of 4-(dimethylamino)benzamide followed by N,N-dimethylation. Alternatively, 4-chloro-3-nitrobenzoic acid can react with methylamine to form 4-methylamino-3-nitrobenzoic acid, which undergoes acyl chlorination with thionyl chloride and subsequent amidation with methylamine . This method achieves a 97.5% yield under optimized conditions .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance reaction control and purity. Key steps include:

-

Nitration: Introducing the nitro group using mixed acid (H₂SO₄/HNO₃).

-

Amidation: Coupling the nitro-substituted benzoyl chloride with dimethylamine.

-

Purification: Crystallization or chromatography to isolate the product.

Synthetic Comparison

| Method | Yield (%) | Key Reagents | Conditions |

|---|---|---|---|

| Nitration-Amidation | 85–90 | HNO₃, H₂SO₄, (CH₃)₂NH | 0–5°C, 12 h |

| Chloride Substitution | 97.5 | SOCl₂, CH₃NH₂ | Reflux, 3–5 h |

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

-

Antimicrobial agents: Derivatives with modified nitro groups show broad-spectrum activity against Gram-positive bacteria.

-

Fluorescent probes: Electron-withdrawing nitro groups enhance photostability in imaging applications.

Industrial Uses

-

Dyes and Pigments: Nitro and dimethylamino groups contribute to chromophoric intensity.

-

Polymer Additives: Enhances thermal stability in polyamide resins.

Comparative Analysis with Related Compounds

Structural Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| N,N-Dimethyl-p-toluidine | Methyl substituent vs. nitro | Carcinogenic, hematotoxic |

| 4-Fluoro-N,N-dimethylbenzamide | Fluoro vs. nitro substituent | Lower enzyme inhibition |

Functional Trade-offs

The nitro group in 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide enhances electrophilicity compared to halogenated analogues, improving interaction with biological targets but increasing synthetic complexity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume